Adenosine, N-(tetrahydro-3-furanyl)-
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Overview
Description
It is a compound with the molecular formula C14H19N5O5 and a molecular weight of 337.33 . This compound has been studied for its potential therapeutic applications, particularly in the field of cardiology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N-(tetrahydro-3-furanyl)- involves the reaction of adenosine with tetrahydrofuran under specific conditions. The preparation method typically involves the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Adenosine, N-(tetrahydro-3-furanyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
Adenosine, N-(tetrahydro-3-furanyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
Adenosine, N-(tetrahydro-3-furanyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Adenosine, N-(tetrahydro-3-furanyl)- involves its interaction with adenosine A1 receptors. By binding to these receptors, the compound induces potassium efflux and inhibits calcium influx through channels in nerve cells. This leads to hyperpolarization and an increased threshold for calcium-dependent action potentials, ultimately reducing conduction time in the atrioventricular node of the heart .
Comparison with Similar Compounds
Similar Compounds
NKY80 (2-amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone): Another adenosine receptor ligand with similar pharmacological properties.
SQ22,536 (9-(tetrahydro-2-furanyl)-9H-purin-6-amine): A compound with structural similarity to Adenosine, N-(tetrahydro-3-furanyl)- and similar receptor binding affinity.
Uniqueness
Adenosine, N-(tetrahydro-3-furanyl)- is unique due to its selective adenosine A1-receptor agonist properties, which make it particularly effective in modulating cardiac function. Its specific interaction with adenosine receptors distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-(hydroxymethyl)-5-[6-(oxolan-3-ylamino)purin-9-yl]oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c20-3-8-10(21)11(22)14(24-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-23-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESBDSFYJMDRJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870223 |
Source
|
Record name | N-(Oxolan-3-yl)-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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